molecular formula C12H13N3 B15069694 (4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346686-71-2

(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine

Cat. No.: B15069694
CAS No.: 1346686-71-2
M. Wt: 199.25 g/mol
InChI Key: WBDHMGWNWSLYMI-UHFFFAOYSA-N
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Description

(4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. This specific compound is characterized by a methyl group attached to the 4-position of one pyridine ring and a methanamine group attached to the 5’-position of the other pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

(4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine involves its interaction with molecular targets such as metal ions. The compound can coordinate with metal centers, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways and processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is unique due to the presence of both a methyl group and a methanamine group, which confer distinct chemical properties. These functional groups enhance its ability to participate in various chemical reactions and form stable complexes with metal ions, making it valuable in scientific research and industrial applications.

Properties

CAS No.

1346686-71-2

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

[5-(4-methylpyridin-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H13N3/c1-9-2-3-15-12(4-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,6,13H2,1H3

InChI Key

WBDHMGWNWSLYMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CN=CC(=C2)CN

Origin of Product

United States

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